molecular formula C15H22BNO3 B1428692 N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 943911-67-9

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1428692
CAS RN: 943911-67-9
M. Wt: 275.15 g/mol
InChI Key: BXWWIHDUPXJEHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide with a boronic ester group attached. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzamide core with an ethyl group attached to the nitrogen and a tetramethyl-1,3,2-dioxaborolane group attached to one of the carbons .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

Treatment of Periodontitis

This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The system can rapidly release CUR in a ROS environment to reach the concentration required for treatment .

Anti-Inflammatory and Anti-Oxidative Stress Functions

The HA@CUR NPs, which contain the compound, not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This provides a good potential drug delivery system for the treatment of periodontitis, and could offer valuable insights for dental therapeutics targeting periodontal diseases .

Catalytic Protodeboronation

The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

4. Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation of the compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

The compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Mechanism of Action

Target of Action

The primary target of 3-(N-Ethylaminocarbonyl)phenylboronic acid pinacol ester, also known as N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the compound) is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . The reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

The compound’s pharmacokinetic properties are largely influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic molecules, which has significant implications in fields such as drug discovery and materials science .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action may be more effective in mildly acidic environments .

Future Directions

The future directions for this compound would likely involve its use in organic synthesis reactions, particularly cross-coupling reactions .

properties

IUPAC Name

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-6-17-13(18)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWIHDUPXJEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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